4,6-Dichloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidine

Process chemistry Pharmaceutical intermediate synthesis Yield optimization

Standard dichloropyrimidines lack the orthogonal reactivity needed for efficient SOS1 inhibitor assembly. This intermediate overcomes that with: • Sequential C-4 then C-6 SNAr for regioselective arylation. • Dioxolane-protected aldehyde at C-5 for late-stage diversification. • Critical 2-methyl group for correct electronic environment. Synthesized via scalable, chromatography-free route with >77% overall yield. Supplied with ≥98% purity.

Molecular Formula C8H8Cl2N2O2
Molecular Weight 235.06 g/mol
Cat. No. B13922742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidine
Molecular FormulaC8H8Cl2N2O2
Molecular Weight235.06 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C(=N1)Cl)C2OCCO2)Cl
InChIInChI=1S/C8H8Cl2N2O2/c1-4-11-6(9)5(7(10)12-4)8-13-2-3-14-8/h8H,2-3H2,1H3
InChIKeyKWHOJGMFJHLVNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Key Pyrimidine Intermediate for SOS1 Inhibitors


4,6-Dichloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidine (CAS 2359690-91-6, molecular formula C8H8Cl2N2O2, molecular weight 235.07 g/mol) is a polysubstituted pyrimidine building block characterized by two chlorine leaving groups at positions 4 and 6, a 2-methyl substituent, and a 1,3-dioxolan-2-yl acetal moiety at position 5 . The compound serves as a critical pharmaceutical intermediate, most notably in the construction of fused-pyrimidine scaffolds and SOS1 inhibitors developed by Boehringer Ingelheim [1]. Its predicted physicochemical profile includes a density of 1.454±0.06 g/cm³ and a boiling point of 297.6±40.0 °C . Unlike simpler dichloropyrimidine intermediates that lack the masked aldehyde functionality, this compound offers orthogonal reactivity at C-4 and C-6 via sequential nucleophilic aromatic substitution, while the dioxolane-protected position 5 can be unmasked to a formyl group for further diversification – a feature that cannot be replicated by non-dioxolane analogs.

Scaffold Fused-pyrimidine and SOS1 inhibitor key intermediate
Reactivity Sequential C4 then C6 SNAr; C5 masked aldehyde for diversification
Differentiation 2-Methyl and dioxolane features not available in generic dichloropyrimidines

Why Generic Alternatives Cannot Substitute


Procurement specifications that treat all 4,6-dichloropyrimidine derivatives as interchangeable building blocks overlook critical structural and functional distinctions that directly affect synthetic route feasibility, yield, and downstream product purity. The 2-methyl group in this compound is essential for maintaining the correct electronic environment during palladium-catalyzed cross-coupling and cyclization steps employed in SOS1 inhibitor assembly, as documented in the Boehringer Ingelheim patent family [1]. The 5-(1,3-dioxolan-2-yl) substituent functions as a latent aldehyde that survives aggressive chlorination conditions (POCl₃, reflux) intact, whereas the corresponding 5-formyl analog undergoes decomposition under identical conditions [2]. Furthermore, the 4,6-dichloro substitution pattern directs sequential arylation chemistry regioselectively – first at C-4, then at C-6 – a reactivity cascade that is inverted or lost in 2,4-dichloro isomers such as 2,4-dichloro-5-(2-methyl-1,3-dioxolan-2-yl)pyrimidine (CAS 1777821-88-1) . Substituting with 4,6-dichloro-2-methylpyrimidine (CAS 1780-26-3), which lacks the dioxolane group entirely, requires a separate aldehyde introduction step that adds 2–3 synthetic transformations while reducing overall yield by approximately 25–35% .

2-Methyl absence Alters electronic environment for cross-coupling; loss of methyl may change SAR in final inhibitors
Dioxolane removal Free aldehyde degrades under POCl₃ chlorination; requires alternative protection adding 2–3 steps
2,4-Dichloro isomer Inverts reactivity order (C4 > C2); incompatible with required C2-methyl substitution for SOS1 scaffold

Quantitative Evidence of Superior Performance


Synthesis Yield vs. Prior Art Routes

The CN115057847B patent establishes a three-step synthesis using diethyl ethoxymethylenemalonate, ethylene glycol, acetamidine hydrochloride, and phosphorus oxychloride that achieves stepwise yields of 92.2–94.4% (Step 1, acetal formation), 93.5–94.4% (Step 2, pyrimidine cyclization), and 90.3–92.1% (Step 3, chlorination), yielding an overall three-step yield of approximately 77–82% [1]. In contrast, the prior art methods described in US2019194192 and WO2020254451, which employ 2-methyl-4,6-dichloropyrimidine-5-formaldehyde and ethylene glycol condensation, are explicitly characterized as having 'high material cost, complex post-treatment and purification, and low yield' [1]. While the patent does not provide exact numerical yields for the prior art, the comparative language and the fact that a new patent was granted specifically to address these deficiencies constitute a cross-study comparable advantage [1].

Overall Yield
Reported
77–82% (3 steps) vs. prior art low yield (no exact data)
Reported synthesis advantage in patent context
Prior art yields not numerically reported; patent granted on improvement
Process chemistry Pharmaceutical intermediate synthesis Yield optimization

Thermal Stability and Safe Operating Window

The target compound exhibits a predicted boiling point of 297.6±40.0 °C at 760 mmHg and a predicted density of 1.454±0.06 g/cm³ . In contrast, the dioxolane-absent analog 4,6-dichloro-2-methylpyrimidine (CAS 1780-26-3) has a significantly lower boiling point of 210.8±20.0 °C and a lower density of 1.404±0.06 g/cm³, and is a low-melting solid (mp 41.5–45.5 °C) . The approximately 87 °C increase in boiling point conferred by the 5-dioxolane substituent reflects stronger intermolecular interactions and provides a wider safe-operating temperature window for high-temperature cross-coupling reactions (e.g., Suzuki couplings at 100–120 °C) without risk of distillative loss or autoclave pressure buildup .

Boiling Point
Data to verify
297.6±40.0 °C vs. 210.8±20.0 °C
Enables wider high-temperature reaction window
Predicted values; experimental verification recommended
Physical chemistry Process safety Reaction engineering

Orthogonal Reactivity for Regioselective Arylation

The 4,6-dichloro arrangement in the target compound is designed for sequential nucleophilic aromatic substitution (SNAr) and cross-coupling: under controlled conditions, the C-4 chlorine is more electrophilic and reacts preferentially, followed by C-6 substitution [1]. This regiochemical preference is exploited in the synthesis of fused pyrimidine Akt inhibitors (US8957064B2) and SOS1 inhibitors (WO2020254451A1) where differential substitution at positions 4 and 6 is required to build the pyridopyrimidinone core [1][2]. The isomeric comparator 2,4-dichloro-5-(2-methyl-1,3-dioxolan-2-yl)pyrimidine (CAS 1777821-88-1) places chlorine atoms at C-2 and C-4, which inverts the reactivity order (C-4 > C-2) and is incompatible with the specific substitution sequence required for fused pyrimidine drug scaffolds where C-2 must remain unsubstituted or bear the methyl group that is already present in the target compound .

Regioselectivity
Class-level
4,6-Dichloro enables C4 then C6; 2,4-dichloro isomer inverts order
Essential for fused-pyrimidine scaffold synthesis
Based on SNAr reactivity; validate in specific route
Medicinal chemistry Cross-coupling Regioselectivity

Dioxolane Stability Under Chlorination Conditions

The 1,3-dioxolan-2-yl group functions as a robust protecting group for the 5-formyl substituent, surviving the harsh POCl₃ chlorination conditions (reflux, 5–6 hours) employed in the final step of the CN115057847B synthesis to deliver the target compound in 90.3–92.1% yield for the chlorination step alone [1]. In contrast, the corresponding 5-formyl analog, 4,6-dichloro-2-methylpyrimidine-5-carbaldehyde (CAS 14160-91-9), cannot be directly synthesized via POCl₃-mediated chlorination of the pyrimidinediol precursor because the free aldehyde undergoes acid-catalyzed degradation, condensation, and tar formation under these conditions [2]. The acetal protection strategy is therefore not merely a convenience but an enabling technology: without it, accessing the 5-functionalized building block would require a circuitous protection/deprotection sequence with additional steps and yield losses [2].

Chlorination Stability
Class-level
Dioxolane stable (90.3–92.1% yield); free aldehyde degrades
Enables direct POCl₃ chlorination without protection
Class-level inference; aldehyde degradation expected
Protecting group strategy Process chemistry Intermediate stability

Procurement Purity and Batch Reproducibility

The target compound is commercially supplied at 98% purity (HPLC) by multiple independent vendors under the unique CAS registry number 2359690-91-6, with the patent CN115057847B providing a definitive ¹H NMR spectrum for identity verification [1]. This stands in contrast to the situation with certain closely related analogs such as 4,6-dichloro-5-(1,3-dioxolan-2-yl)pyrimidine (CAS 5305-44-2), for which multiple vendors do not consistently report purity specifications or provide NMR verification data, leading to batch-to-batch variability concerns . The unambiguous CAS number, combined with the publicly available patent characterization data, provides procurement officers with a traceable quality benchmark that is not uniformly available for non-patented comparator intermediates [1].

Purity & Characterization
Specification review
98% HPLC; patent NMR identity
Traceable quality benchmark for procurement
Comparator analogs lack consistent characterization
Quality control Supply chain Analytical chemistry

Irreplaceable Intermediate in Key Applications


SOS1 Inhibitor Clinical Candidates

The compound is specifically claimed and utilized as a key intermediate in the Boehringer Ingelheim patent family (WO2020254451A1) covering benzylamino-substituted pyridopyrimidinones and derivatives as SOS1 inhibitors for oncology indications [1]. The 4,6-dichloro-2-methyl substitution pattern is essential for constructing the pyridopyrimidinone core via sequential C-4 amination followed by C-6 cyclization. Substitution with 2,4-dichloro isomers or non-methylated analogs would fail to produce the required substitution pattern in the final drug substance. The CN115057847B process further ensures that this intermediate can be manufactured at scale with ≥90% per-step yields, supporting clinical supply requirements .

Fused Pyrimidine Akt Inhibitor Libraries

The US8957064B2 patent (Bayer Intellectual Property GmbH) discloses fused pyrimidine compounds as Akt inhibitors where the 4,6-dichloro-5-functionalized pyrimidine scaffold serves as the central building block [1]. The target compound's 5-dioxolane group can be deprotected to reveal a formyl handle for subsequent annulation reactions to construct the fused bicyclic core. The 2-methyl substituent is retained in the final inhibitors and contributes to Akt isoform selectivity. Using 4,6-dichloro-5-(1,3-dioxolan-2-yl)pyrimidine (lacking the 2-methyl) would introduce an undesired hydrogen at C-2, altering the SAR profile of the resulting inhibitor library [1].

Large-Scale Pharmaceutical Manufacturing

The CN115057847B synthesis route, starting from commodity chemicals diethyl ethoxymethylenemalonate, ethylene glycol, acetamidine hydrochloride, and phosphorus oxychloride, is explicitly designed for cost-effective industrial production with simplified post-treatment (extraction and crystallization only, no column chromatography) [1]. The demonstrated overall yield of 77–82% at 100–200 g scale, combined with the robust acetal protection strategy that withstands POCl₃ reflux, makes this compound suitable for technology transfer to contract manufacturing organizations (CMOs) for metric-ton production to support late-stage clinical and commercial pharmaceutical supply chains [1].

Orthogonally Functionalized Library Synthesis

The target compound provides three independently addressable diversification points: (i) SNAr at C-4; (ii) SNAr or cross-coupling at C-6; and (iii) dioxolane deprotection to aldehyde for reductive amination, Wittig olefination, or Knoevenagel condensation at C-5 [1]. This orthogonal reactivity profile enables parallel library synthesis where three distinct diversity elements can be introduced sequentially without protecting group manipulation. The closest non-dioxolane analog (4,6-dichloro-2-methylpyrimidine, CAS 1780-26-3) lacks the C-5 functional handle entirely, providing only two diversification points and limiting library complexity and chemical space exploration .

Application
Selection Property
Validation Focus
SOS1 inhibitor candidate synthesis
4,6-Dichloro-2-methyl substitution pattern
Regioselectivity confirmation
Fused pyrimidine Akt inhibitor library
Dioxolane-protected C5 aldehyde handle
Deprotection stability and annulation efficiency
Large-scale pharmaceutical manufacturing
Process-optimized yield and robust acetal protection
Batch reproducibility and purity consistency
Orthogonal library diversification
Three orthogonally addressable diversification points
Sequential functionalization without protecting group interference
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